Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate
CAS No.: 1646202-22-3
Cat. No.: VC3155120
Molecular Formula: C6H6N4O3
Molecular Weight: 182.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1646202-22-3 |
|---|---|
| Molecular Formula | C6H6N4O3 |
| Molecular Weight | 182.14 g/mol |
| IUPAC Name | methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C6H6N4O3/c1-12-6(11)4-3-13-5(9-4)2-8-10-7/h3H,2H2,1H3 |
| Standard InChI Key | UPVBKNJWBCHLPE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=COC(=N1)CN=[N+]=[N-] |
| Canonical SMILES | COC(=O)C1=COC(=N1)CN=[N+]=[N-] |
Introduction
Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by its molecular formula, C₆H₆N₄O₃, and its structural components, which include an azide group attached to a methyl group on an oxazole ring, along with a carboxylate ester group .
Structural Information
The structural information of methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate is as follows:
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Molecular Formula: C₆H₆N₄O₃
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SMILES: COC(=O)C1=COC(=N1)CN=[N+]=[N-]
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InChI: InChI=1S/C6H6N4O3/c1-12-6(11)4-3-13-5(9-4)2-8-10-7/h3H,2H2,1H3
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InChIKey: UPVBKNJWBCHLPE-UHFFFAOYSA-N
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CAS Number: 1646202-22-3
This compound is available with a purity of 95% and is used as a building block in organic synthesis .
Predicted Collision Cross Section (CCS)
The predicted collision cross section (CCS) values for different adducts of methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate are listed in the table below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 183.05127 | 135.1 |
| [M+Na]+ | 205.03321 | 145.9 |
| [M+NH4]+ | 200.07781 | 141.9 |
| [M+K]+ | 221.00715 | 145.4 |
| [M-H]- | 181.03671 | 139.1 |
| [M+Na-2H]- | 203.01866 | 140.2 |
| [M]+ | 182.04344 | 137.3 |
| [M]- | 182.04454 | 137.3 |
These values are important for mass spectrometry analysis and can help in identifying the compound in complex mixtures .
Synthesis and Applications
While specific synthesis details for methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate are not widely documented, compounds with similar structures often involve multi-step syntheses starting from simpler oxazole derivatives. Azides are versatile functional groups that can participate in click chemistry reactions, making them valuable in the synthesis of complex molecules, including heterocycles and macrocycles .
Research Findings and Potential Applications
Despite the lack of specific literature on methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate, compounds with azide groups are generally of interest due to their potential in bioconjugation and drug development. Azides can be used in click chemistry reactions to form stable triazole linkages, which are useful in creating bioconjugates and drug candidates .
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